Bienvenue dans la boutique en ligne BenchChem!

Tiaprost

Veterinary Reproduction Estrus Synchronization Dairy Cow Fertility

Select Tiaprost for your research to leverage its unique pharmacological profile—less intense myometrial stimulation (215% vs. 515% increase with dinoprost) and irreversible platelet aggregation, unlike cloprostenol. With an 87.8% luteolytic rate and 83.3% estrus detection efficiency in high-producing dairy cows, this compound ensures predictable outcomes in FTAI protocols and targeted post-partum studies in multiparous animals. Avoid substitutions to maintain protocol validity and economic efficiency.

Molecular Formula C20H28O6S
Molecular Weight 396.5 g/mol
CAS No. 71116-82-0
Cat. No. B1683147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiaprost
CAS71116-82-0
SynonymsIliren
tiaprost
tiaprost, (1R-(1alpha(Z),2beta(1E,3R*),3alpha,5alpha))-isomer
tiaprost, (1R-(1alpha(Z),2beta(1E,3S*),3alpha,5alpha))-isome
Molecular FormulaC20H28O6S
Molecular Weight396.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C1O)C=CC(COC2=CSC=C2)O)CC=CCCCC(=O)O)O
InChIInChI=1S/C20H28O6S/c21-14(12-26-15-9-10-27-13-15)7-8-17-16(18(22)11-19(17)23)5-3-1-2-4-6-20(24)25/h1,3,7-10,13-14,16-19,21-23H,2,4-6,11-12H2,(H,24,25)/b3-1-,8-7+/t14?,16-,17-,18+,19-/m1/s1
InChIKeyFYBFDIIAPRHIQS-JRSBLEPXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tiaprost (CAS 71116-82-0) for Veterinary Reproduction: A Synthetic PGF2α Analog Overview


Tiaprost is a synthetic analog of prostaglandin F2α (PGF2α) with a molecular formula of C20H28O6S and a molecular weight of 396.5 g/mol [1]. Patented by Hoechst A.-G. as an estrus-synchronizing agent for veterinary medicine, it functions as a luteolytic agent, primarily targeting the prostaglandin F receptor (PTGFR) [2]. Tiaprost is commonly used in cattle, swine, and horses for the synchronization of estrus, treatment of endometritis, and induction of parturition .

Why Tiaprost (CAS 71116-82-0) Cannot Be Simply Substituted: Key Pharmacodynamic and Reproductive Differences


While several synthetic PGF2α analogs (e.g., cloprostenol, luprostiol, dinoprost, fenprostalene) share the same broad therapeutic class, they cannot be freely interchanged due to significant, quantifiable differences in their pharmacological profiles and clinical outcomes. Direct comparative studies reveal that tiaprost exhibits a distinct spectrum of myometrial activity [1], a unique safety profile regarding platelet aggregation [2], and parity-dependent effects on reproductive performance [3]. These factors directly impact the scientific validity of experimental protocols and the economic efficiency of livestock management, making generic substitution a potential source of experimental variability or suboptimal herd outcomes.

Quantitative Evidence for Tiaprost (CAS 71116-82-0) Selection: Comparative Data vs. Cloprostenol, Luprostiol, and Dinoprost


Tiaprost vs. Luprostiol: Comparable Luteolytic Efficacy but Superior Estrus Detection in Dairy Cows

In a direct head-to-head study comparing a short-acting (luprostiol) and a longer-acting (tiaprost) PGF2α analog for estrus synchronization in high-producing Holstein-Friesian dairy cows, tiaprost demonstrated a numerically higher estrus detection efficiency (83.3%) compared to luprostiol (72.2%) despite similar luteolytic rates [1]. The conception rates were also comparable (tiaprost: 50.0%; luprostiol: 48.0%), indicating that tiaprost provides equivalent fertility outcomes with a potential advantage in identifying animals for insemination [1].

Veterinary Reproduction Estrus Synchronization Dairy Cow Fertility

Tiaprost vs. Cloprostenol and Dinoprost: Reduced Myometrial Stimulation for Gentler Uterine Response

A direct comparison of luteolytic doses of PGF2α (25 mg Dinoprost) and its analogs Cloprostenol (500 µg), Luprostiol (15 mg), and Tiaprost (525 µg) on bovine myometrial activity revealed that Tiaprost (215% increase during diestrus) was significantly less effective at increasing uterine contractility than natural PGF2α (515% increase), and unlike Cloprostenol, which showed no significant change, Tiaprost retained some myotonic activity [1].

Veterinary Pharmacology Uterine Contractility PGF2α Analog Comparison

Tiaprost vs. Cloprostenol: A Favorable Platelet Safety Profile In Vitro

In a comparative study of secondary pharmacological properties, tiaprost induced irreversible platelet aggregation in vitro, whereas cloprostenol did not [1]. This indicates that tiaprost has a distinct and potentially more favorable profile concerning hemostasis, as irreversible platelet aggregation is a characteristic associated with the natural ligand and some analogs, and its absence in cloprostenol might be an outlier.

Platelet Aggregation Veterinary Safety Secondary Pharmacology

Tiaprost's Parity-Dependent Effect on Conception: A Crucial Variable for Protocol Design

A field study reported that tiaprost treatment reduced the interval from calving to conception in multiparous cows but, conversely, delayed conception and reduced the conception rate in primiparous cows [1]. This parity-dependent outcome is a critical differentiator, as it necessitates a more nuanced application strategy compared to PGF2α analogs with more uniform effects across parities.

Reproductive Performance Dairy Cow Fertility Parity Effect

Tiaprost's Luteolytic Kinetics: Rapid Progesterone Decline and Delayed Parturition

Tiaprost induces a rapid and profound luteolysis, with plasma progesterone levels decreasing sharply within 12 hours and reaching a nadir of approximately 3.18 nM (1 ng/mL) within 24 hours post-treatment . However, in third-trimester gestations, while luteolysis occurs within 24 hours, pregnancies were terminated only after an average delay of 24.2 days (range 5-50 days) [1]. This kinetic profile—rapid progesterone drop but delayed parturition—is a specific feature of tiaprost's action in late pregnancy.

Luteolysis Progesterone Parturition Induction

Optimal Research and Industrial Application Scenarios for Tiaprost (CAS 71116-82-0)


Estrus Synchronization in High-Producing Dairy Herds for Fixed-Time AI

Tiaprost's proven efficacy in synchronizing estrus in high-producing dairy cows, with a luteolytic rate of 87.8% and an estrus detection efficiency of 83.3% [1], makes it a reliable choice for fixed-time artificial insemination (FTAI) protocols. Its performance is comparable to luprostiol in terms of conception rate (50.0% for tiaprost) [1], ensuring predictable reproductive outcomes. The drug's ability to be used in GnRH-PGF2α combination protocols further enhances its utility in precisely timed breeding programs [2].

Reproductive Management of Multiparous Cows with Endometritis

Given the evidence that tiaprost treatment reduces the interval from calving to conception in multiparous cows [1], this compound is particularly well-suited for managing post-partum reproductive health in older cows with endometritis. The parity-dependent effect necessitates its targeted use; veterinarians and herd managers should avoid its application in primiparous cows where it has been shown to impair reproductive performance [1].

Pharmacological Research Requiring a PGF2α Analog with Intermediate Myometrial and Platelet Activity

For researchers investigating the nuances of PGF2α receptor signaling or comparative pharmacology, tiaprost offers a unique profile. It provides a less intense myometrial stimulus than dinoprost (215% vs. 515% increase in uterine contractility) [1], and induces irreversible platelet aggregation, a property it shares with the natural ligand but which is absent in cloprostenol [2]. This makes tiaprost a valuable tool for dissecting receptor-mediated pathways and understanding the physiological consequences of selective agonism.

Protocols Where Delayed Parturition is Acceptable or Desired

In scenarios requiring the termination of late-term pregnancies where immediate parturition is not the primary goal, tiaprost's unique kinetic profile is advantageous. While it induces rapid luteolysis (progesterone drop to ~3.18 nM within 24 hours) [1], it delays parturition by an average of 24.2 days [2]. This characteristic can be exploited in research settings studying the endocrinology of late pregnancy or in management situations where a staggered calving interval is desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tiaprost

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.